

# Spectroscopic Analysis of Olivomycin C: A Technical Guide

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## Compound of Interest

Compound Name: Olivomycin C

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This technical guide provides an in-depth overview of the spectroscopic data for **Olivomycin C**, a member of the aureolic acid family of antibiotics. Due to the limited availability of published spectroscopic data for **Olivomycin C**, this guide presents data for the structurally analogous and well-characterized compound, Chromomycin A3, as a close representative. The aureolic acid antibiotics, including olivomycins and chromomycins, share a common aglycone and differ primarily in their sugar moieties, making Chromomycin A3 an excellent surrogate for understanding the spectroscopic characteristics of this class of compounds.<sup>[1][2]</sup>

## Introduction to Olivomycin C and the Aureolic Acid Antibiotics

**Olivomycin C** is a glycosylated aromatic polyketide produced by *Streptomyces olivoreticuli*.<sup>[3]</sup> Like other aureolic acid antibiotics, it exhibits potent antitumor and antibacterial activity.<sup>[1][2]</sup> The biological activity of these compounds stems from their ability to bind to the minor groove of GC-rich regions of DNA in a non-intercalative manner, a process that is dependent on the presence of divalent cations like  $Mg^{2+}$ .<sup>[1][4]</sup> This interaction interferes with crucial cellular processes such as replication and transcription, ultimately leading to apoptosis in cancer cells.<sup>[4][5]</sup>

## Spectroscopic Data

The following sections present representative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Chromomycin A3, a close structural analog of **Olivomycin C**.

NMR spectroscopy is a fundamental technique for the structural elucidation of natural products. [6][7] The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the chemical environment of individual atoms within the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Chromomycin A3

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	J (Hz)
Aglycone			
7-CH <sub>3</sub>	2.58	s	
H-8	7.21	d	9.0
H-10	7.74	d	9.0
1-OCH <sub>3</sub>	3.98	s	
3-CH <sub>3</sub>	1.70	s	
H-4	4.89	d	9.8
H-5	3.32	m	
Sugar A			
H-1'	5.76	d	7.8
H-2'	3.84	m	
H-3'	4.10	m	
H-4'	3.49	m	
H-5'	4.02	m	
6'-CH <sub>3</sub>	1.35	d	6.2
Sugar B			
H-1''	5.34	d	7.8
H-2''	3.75	m	
H-3''	4.05	m	
H-4''	3.45	m	
H-5''	3.95	m	
6''-CH <sub>3</sub>	1.30	d	6.2
Sugar C			

H-1'''	4.95	d	7.6
H-2'''	3.65	m	
H-3'''	3.90	m	
H-4'''	3.40	m	
H-5'''	3.85	m	
6'''-CH <sub>3</sub>	1.25	d	6.2
4'''-OAc	2.15	s	
Sugar D			
H-1''''	5.55	d	3.4
H-2''''	4.00	m	
H-3''''	4.20	m	
H-4''''	3.55	m	
H-5''''	4.15	m	
6''''-CH <sub>3</sub>	1.40	d	6.0
Sugar E			
H-1'''''	5.15	d	3.2
H-2'''''	3.80	m	
H-3'''''	4.08	m	
H-4'''''	3.50	m	
H-5'''''	3.98	m	
6'''''-CH <sub>3</sub>	1.38	d	6.1
4'''''-OAc	2.10	s	

Note: Data is compiled from published spectra of Chromomycin A3 and may vary slightly based on solvent and experimental conditions.[\[8\]](#)[\[9\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Chromomycin A3

Position	Chemical Shift ( $\delta$ , ppm)
Aglycone	
C-1	160.5
C-2	110.2
C-3	148.8
C-4	75.1
C-4a	112.5
C-5	35.2
C-5a	140.1
C-6	182.3
C-7	118.9
7-CH <sub>3</sub>	20.8
C-8	125.4
C-9	158.7
C-10	115.6
C-10a	138.9
C-11	195.8
C-12	85.3
C-12a	155.6
1-OCH <sub>3</sub>	56.4
3-CH <sub>3</sub>	9.5
Sugars (Range)	18.0 - 105.0
Acetyl C=O	170.5, 170.8
Acetyl CH <sub>3</sub>	21.2, 21.5

Note: Data is compiled from published spectra of Chromomycin A3 and may vary slightly based on solvent and experimental conditions.[8][9]

High-resolution mass spectrometry (HR-MS) is critical for determining the molecular formula of a natural product.[10][11] Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information, particularly about the sequence and linkage of the sugar moieties.[10][12]

Table 3: Mass Spectrometry Data for **Olivomycin C**

Parameter	Value
Molecular Formula	C <sub>56</sub> H <sub>82</sub> O <sub>25</sub>
Molecular Weight	1155.24 g/mol
Predicted [M+H] <sup>+</sup>	1155.5176
Predicted [M+Na] <sup>+</sup>	1177.4995
Predicted [M-H] <sup>-</sup>	1153.5034

Note: These are theoretical values. Experimental values are obtained via high-resolution mass spectrometry.

## Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

A general protocol for the NMR analysis of aureolic acid antibiotics is as follows:

- Sample Preparation:
  - Dissolve 5-10 mg of the purified antibiotic in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Methanol-d<sub>4</sub>, or DMSO-d<sub>6</sub>).
  - For aqueous solutions, dissolve the sample in a 90:10 H<sub>2</sub>O:D<sub>2</sub>O mixture with a suitable buffer to maintain a constant pH.[13]

- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (Example for a 500 MHz Spectrometer):
  - $^1\text{H}$  NMR:
    - Acquire spectra at 298 K.
    - Use a standard pulse program (e.g., 'zg30').
    - Set the spectral width to 12-16 ppm.
    - The number of scans can range from 16 to 128, depending on the sample concentration.
    - Employ a relaxation delay of 1-2 seconds.
  - $^{13}\text{C}$  NMR:
    - Use a proton-decoupled pulse program (e.g., 'zgpg30').
    - Set the spectral width to 200-240 ppm.
    - A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
    - A relaxation delay of 2-5 seconds is recommended.
  - 2D NMR (COSY, HSQC, HMBC):
    - Utilize standard pulse programs available in the spectrometer's software library.
    - Optimize the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.[\[14\]](#)[\[15\]](#)
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).



- Perform phase and baseline corrections.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[\[16\]](#)  
[\[17\]](#)

A typical protocol for analyzing aureolic acid antibiotics by liquid chromatography-mass spectrometry (LC-MS) is as follows:

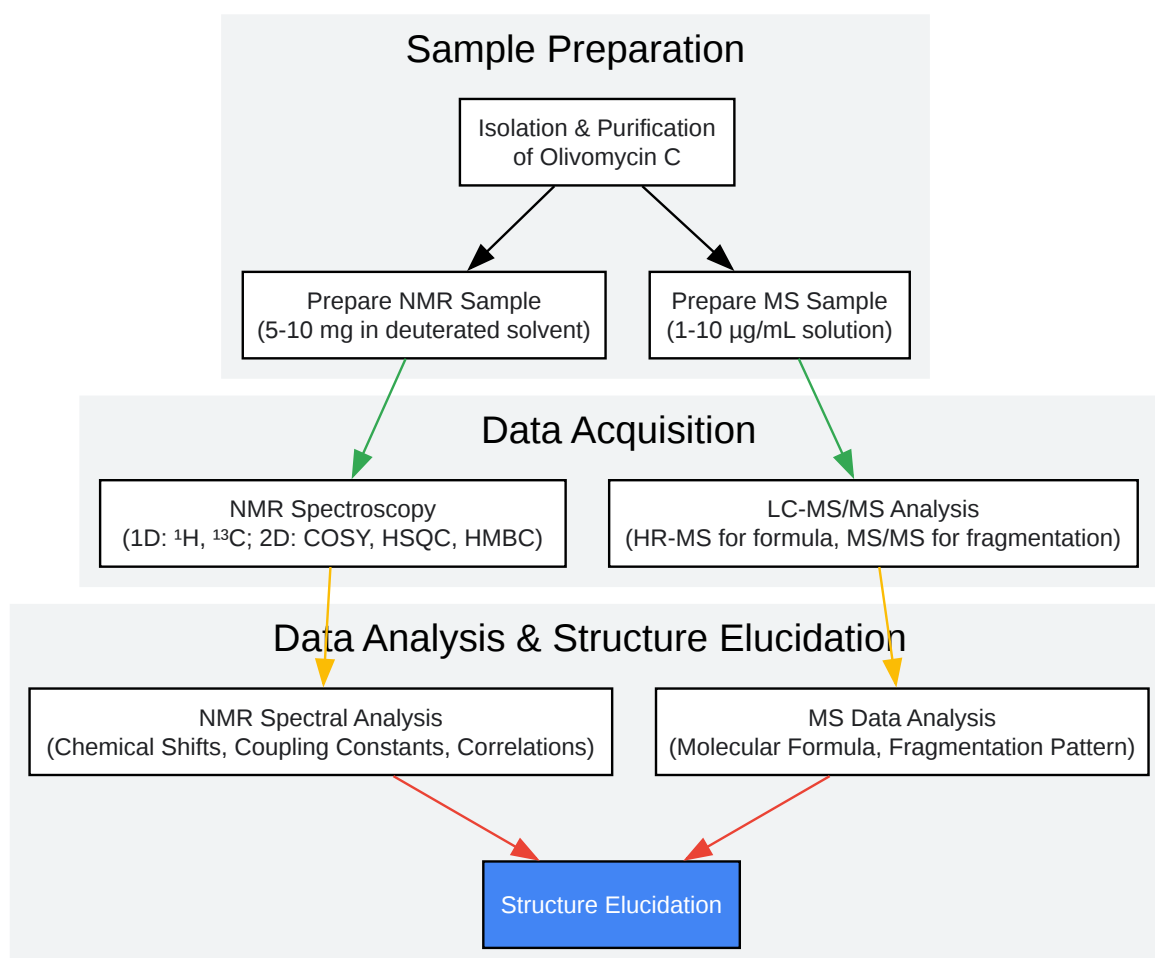
- Sample Preparation:
  - Prepare a stock solution of the purified antibiotic in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
  - Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
- Liquid Chromatography (LC) Parameters (Example):
  - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
  - Flow Rate: 0.2-0.4 mL/min.
  - Injection Volume: 1-5 µL.
- Mass Spectrometry (MS) Parameters (Example for ESI-QTOF):
  - Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
  - Mass Range: Scan from m/z 100 to 2000.
  - Capillary Voltage: 3-4 kV.
  - Source Temperature: 100-150 °C.

- Gas Flow (Nebulizer and Drying Gas): Optimize for stable spray and efficient desolvation.
- Collision Energy (for MS/MS): Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.[10][12]

## Visualization of Molecular Interactions and Workflows

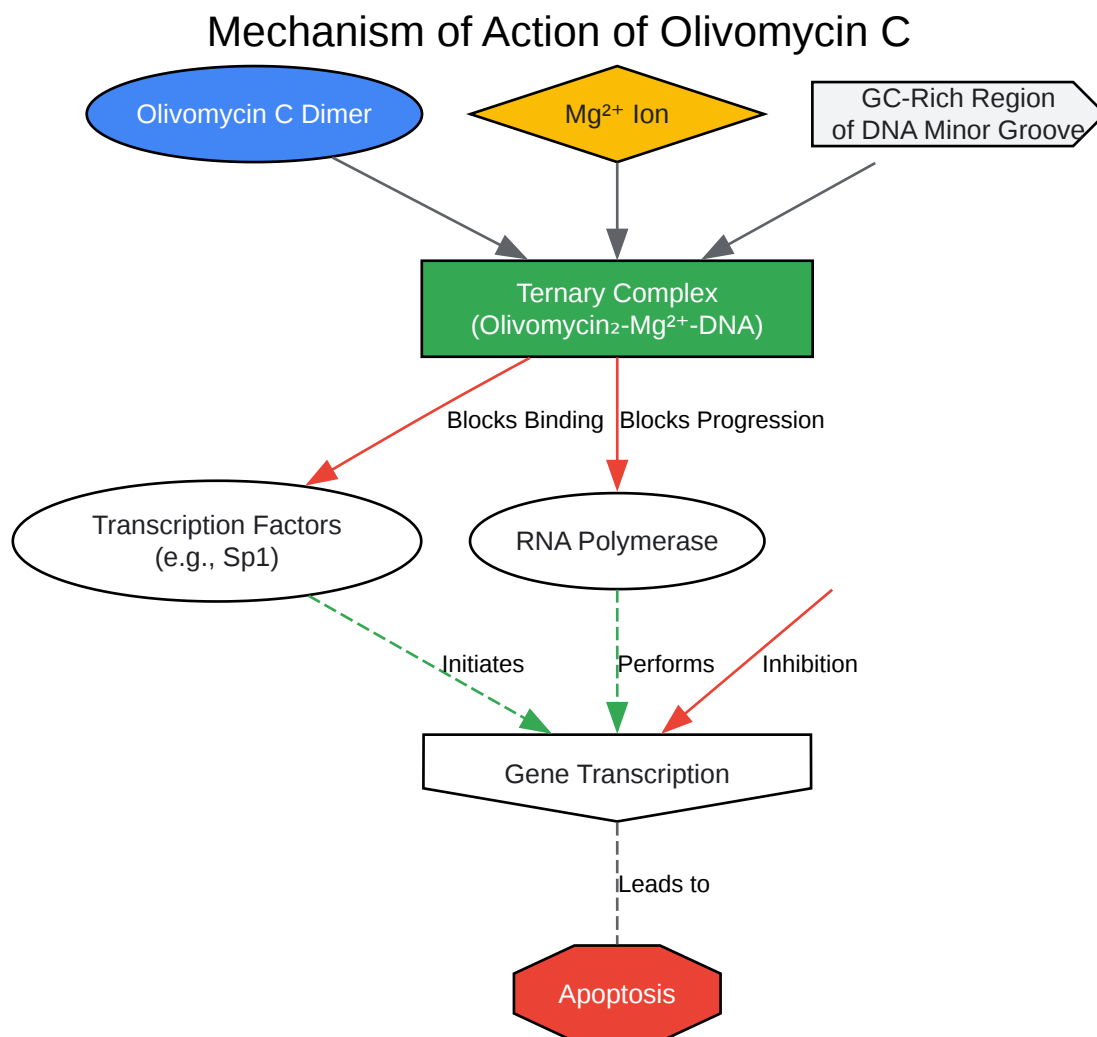
Graphviz diagrams are provided to illustrate key concepts related to the analysis and mechanism of action of **Olivomycin C**.

### Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis and structure elucidation of **Olivomycin C**.

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Caption: **Olivomycin C** inhibits transcription by forming a complex with  $Mg^{2+}$  and DNA.

## Conclusion

This guide provides a foundational understanding of the spectroscopic characteristics of **Olivomycin C**, primarily through the analysis of its close analog, Chromomycin A3. The provided NMR and mass spectrometry data, along with the detailed experimental protocols, serve as a valuable resource for researchers involved in the study of aureolic acid antibiotics.

The visualized workflows and mechanisms of action further contextualize the importance of this data in the broader field of drug discovery and development. Further research dedicated to generating and publishing a comprehensive, publicly accessible dataset for **Olivomycin C** is highly encouraged to facilitate future investigations.

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